molecular formula C16H18F3N3O B2884854 N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide CAS No. 2034261-85-1

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2884854
CAS No.: 2034261-85-1
M. Wt: 325.335
InChI Key: HUWKLJZCXHAOLE-UHFFFAOYSA-N
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Description

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide: is a complex organic compound that features a pyrazole ring, a trifluoromethyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable diketone to form the pyrazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its pyrazole ring and trifluoromethyl group make it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It has been studied for its potential antileishmanial and antimalarial activities. The presence of the trifluoromethyl group often enhances the biological activity of compounds.

Medicine: In the medical field, this compound has shown promise in various therapeutic areas. Its potential use in treating parasitic infections and other diseases is being explored.

Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique structure makes it suitable for various applications, including the creation of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The pyrazole ring and trifluoromethyl group play crucial roles in binding to these targets, leading to biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • N-(2-(1,3-dimethyl-1H-pyrazol-5-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide

  • N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(4-(trifluoromethyl)phenyl)acetamide

Uniqueness: What sets this compound apart from similar ones is its specific substitution pattern on the pyrazole ring and the presence of the trifluoromethyl group at the 3-position of the phenyl ring. These structural features contribute to its unique chemical and biological properties.

Properties

IUPAC Name

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O/c1-11-8-14(21-22(11)2)6-7-20-15(23)10-12-4-3-5-13(9-12)16(17,18)19/h3-5,8-9H,6-7,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWKLJZCXHAOLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNC(=O)CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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